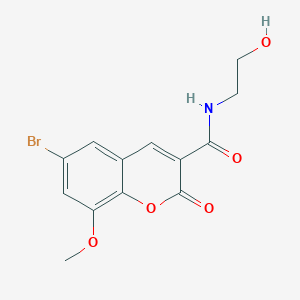

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

This compound can be utilized in the development of OLEDs. OLEDs are used in full-color flat panel displays and eco-friendly solid-state lighting due to their mercury-free construction, wide viewing angle, and superior color quality. The compound’s derivatives can serve as luminescent host, dopant, hole-blocking, and electron-transporting materials, offering a wide range of colors for OLED applications .

Fluorescent Probes for Biological Sensing

The derivatives of this compound can act as fluorescent probes with switchable properties. These probes can be triggered by specific interactions, such as with proton-donor drugs, to enable the detection and quantification of acidic drugs and biomolecules in biological environments. This application is particularly useful in clinical diagnostics and high-throughput screening .

Drug Delivery Systems

In the field of drug delivery, the compound’s derivatives can be linked to polymer matrices to create drug delivery sensors. These sensors can monitor the release of drugs within the human body, providing a non-invasive method to track therapeutic efficacy and optimize dosage .

Nanotechnology and Nanomaterials

Advances in nanotechnology can leverage the fluorescent properties of this compound’s derivatives for labeling nanoparticles. This application is crucial for biomedical uses, such as in targeted drug delivery and imaging of biological systems .

Synthetic Chemistry

The compound is a key intermediate in synthetic chemistry, where it can be used to synthesize various naphthalimide-based structures. These structures have diverse applications, including the development of new organic light emitters and the design of devices using them .

Electroluminescence Research

The compound contributes to the research on electroluminescence (EL), which is the phenomenon where a material emits light in response to an electric current. This research is fundamental to improving the performance efficiency and lifetime of OLEDs .

Environmental Monitoring

Fluorescent derivatives of this compound can be employed in environmental monitoring. They can detect and measure the concentration of pollutants and other environmentally relevant species, aiding in the assessment of ecological health and the effectiveness of remediation efforts .

Photodynamic Therapy

In medical research, the compound’s derivatives can be explored for use in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds to generate reactive oxygen species that can kill cancer cells or pathogens when activated by light of a specific wavelength .

将来の方向性

作用機序

Target of Action

The primary target of 6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting the intracellular ATP-binding site . This inhibition can be achieved using properly designed small molecular structures . The compound’s interaction with EGFR results in the inhibition of the receptor’s kinase activity, which in turn disrupts the signal transduction pathways that are mediated by EGFR .

Biochemical Pathways

The inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By inhibiting these pathways, the compound can effectively suppress the growth and proliferation of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of EGFR-driven cell growth and proliferation . This can lead to the suppression of tumor growth in cancers that are driven by EGFR .

特性

IUPAC Name |

6-bromo-N-(2-hydroxyethyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO5/c1-19-10-6-8(14)4-7-5-9(12(17)15-2-3-16)13(18)20-11(7)10/h4-6,16H,2-3H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPBSNCIQJAPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)

![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870104.png)

![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)